molecular formula C9H17NO2 B2880898 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 2194216-90-3

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2880898
CAS No.: 2194216-90-3
M. Wt: 171.24
InChI Key: ULPBTLRLTPOVIP-UHFFFAOYSA-N
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Description

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol is a cyclobutanol derivative featuring a tetrahydrofuran (oxolane) moiety linked via a methylamino group. This compound combines a strained four-membered cyclobutanol ring with a five-membered oxygen-containing heterocycle, resulting in unique physicochemical properties. The hydroxyl and amino groups provide hydrogen-bonding capabilities, while the oxolane ring enhances lipophilicity.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-4-3-8(9)10-6-7-2-1-5-12-7/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPBTLRLTPOVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol typically involves the reaction of oxolan-2-ylmethylamine with cyclobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference ID
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol C₉H₁₇NO₂* ~171.24 Cyclobutanol, oxolane, secondary amine Hydrogen-bonding donor/acceptor sites N/A†
trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol C₁₂H₁₇NO 191.27 Cyclobutanol, benzylamine Aromatic ring enhances rigidity
2-ethyl-2-methyl-3-(oxolan-2-ylmethoxy)cyclobutan-1-ol C₁₂H₂₂O₃ 214.30 Cyclobutanol, oxolane, ether linkage Branched alkyl chains increase lipophilicity
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol C₇H₁₂O₂ 128.17 Cyclobutanol, epoxide Reactive epoxide group
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Cyclopentanol, primary amine Larger ring size reduces strain

*Estimated based on structural analysis; †Not explicitly listed in evidence but inferred from analogues.

Key Observations:
  • Functional Group Diversity: The oxolane and amine groups distinguish the target compound from analogues with epoxides (e.g., 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol ) or aromatic substituents (e.g., trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol ).
  • Lipophilicity : Compounds with aromatic (e.g., ) or branched alkyl chains (e.g., ) exhibit higher molecular weights and lipophilicity, which may influence membrane permeability in biological systems.

Physicochemical and Reactivity Profiles

  • This contrasts with ether-linked analogues (e.g., ), where hydrogen-bonding capacity is reduced.
  • Reactivity : Epoxide-containing compounds (e.g., ) are highly reactive due to ring strain, making them prone to nucleophilic attack. In contrast, the oxolane group in the target compound is more stable, favoring applications requiring prolonged shelf life.
  • Solubility : The oxolane moiety may improve aqueous solubility compared to purely aliphatic or aromatic derivatives (e.g., ), though this depends on substituent positioning.

Biological Activity

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a cyclobutanol moiety, which is significant for its unique interactions with biological targets. Its structure allows it to modulate enzyme activities and receptor functions, leading to various biological effects.

Biological Activity Overview

Research indicates that 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Properties : There is evidence suggesting that 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol may inhibit cancer cell growth by interfering with RNA polymerase I transcription, thereby disrupting ribosomal RNA synthesis and impacting cancer cell proliferation.

The mechanism through which 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol exerts its effects involves:

  • Binding to Enzymes and Receptors : The compound can interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cell proliferation and inflammation.
  • Inhibition of Key Mediators : Studies indicate that it may inhibit the expression of crucial inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), thus reducing inflammation.

Research Findings and Case Studies

Recent research has focused on the therapeutic potential of this compound:

  • Anticancer Studies : In vitro studies demonstrated that 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol significantly reduced the viability of various cancer cell lines. The mechanism was linked to the inhibition of RNA polymerase I transcription, leading to decreased rRNA synthesis and subsequent cell death.
  • Inflammation Models : Animal models of inflammation have shown that administration of this compound resulted in decreased levels of inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
  • Antimicrobial Testing : Initial antimicrobial assays revealed that the compound exhibits activity against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol, it can be compared with similar compounds:

Compound NameStructureBiological Activity
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-olStructureAntimicrobial, Anti-inflammatory, Anticancer
2-{[(Pyrimidin-2-yl)amino]}cyclobutan-1-olStructureAnti-inflammatory, Antiparasitic
3-{[(Cyclopropylmethyl)amino]}cyclobutan-1-olStructureAntiviral, Anticancer

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